1-Acetyl-4-chloro-1H-indazole 1-Acetyl-4-chloro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 145439-15-2
VCID: VC21096098
InChI: InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3
SMILES: CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

1-Acetyl-4-chloro-1H-indazole

CAS No.: 145439-15-2

Cat. No.: VC21096098

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-4-chloro-1H-indazole - 145439-15-2

Specification

CAS No. 145439-15-2
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 1-(4-chloroindazol-1-yl)ethanone
Standard InChI InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3
Standard InChI Key LCYJCQCITQRLLC-UHFFFAOYSA-N
SMILES CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl
Canonical SMILES CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl

Introduction

Chemical Structure and Properties

The chemical structure of 1-Acetyl-4-chloro-1H-indazole comprises an indazole heterocyclic core with specific functional group modifications. These structural elements contribute to its unique physical and chemical properties, making it valuable for various applications.

Basic Identification and Structural Characteristics

1-Acetyl-4-chloro-1H-indazole is characterized by the following properties:

PropertyValue/Description
CAS Number145439-15-2
Molecular FormulaC9H7ClN2O
Molecular Weight194.61 g/mol
IUPAC Name1-(4-Chloro-1H-indazol-1-yl)ethan-1-one
Canonical SMILESCC(=O)N1C2=C(C=N1)C(=CC=C2)Cl
InChIInChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3

The compound features an indazole scaffold, which is a bicyclic aromatic heterocycle containing a benzene ring fused with a pyrazole ring. The presence of a chlorine atom at the 4-position and an acetyl group at the 1-position significantly influences its reactivity and biological properties .

Electronic and Steric Properties

The electronic and steric properties of 1-Acetyl-4-chloro-1H-indazole are determined by its substituents:

The acetyl group at the N1 position enhances lipophilicity and may influence metabolic stability in biological systems. This group also serves as a protection for the indazole nitrogen and can participate in various chemical transformations. The electron-withdrawing nature of the acetyl group affects the electronic distribution across the indazole ring system .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 1-Acetyl-4-chloro-1H-indazole, making it accessible for research and application purposes.

Common Synthetic Routes

One of the primary synthetic approaches involves the cyclization of ortho-substituted benzylidenehydrazines. The reaction between 2-chlorobenzaldehyde and hydrazine hydrate under acidic conditions can yield 4-chloro-1H-indazole, which can then be acetylated using acetic anhydride to obtain 1-Acetyl-4-chloro-1H-indazole .

Acetylation of 4-Chloro-1H-indazole

An important application of 1-Acetyl-4-chloro-1H-indazole is as an intermediate in the improved synthesis of 4-chloro-1H-indazole. The acetyl group serves as a protecting group for the N1 position, which can be selectively removed under controlled conditions to yield 4-chloro-1H-indazole .

The acetylation typically proceeds through the following reaction:

4-Chloro-1H-indazole + Acetic anhydride → 1-Acetyl-4-chloro-1H-indazole

This reaction is usually conducted in the presence of a suitable base such as pyridine or triethylamine to facilitate the deprotonation of the indazole nitrogen.

Chemical Reactivity

1-Acetyl-4-chloro-1H-indazole exhibits diverse reactivity patterns that make it valuable in organic synthesis and medicinal chemistry.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 4-position can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. The electron-withdrawing effects of the nitrogen atoms in the indazole ring facilitate these substitutions by stabilizing the Meisenheimer complex intermediate.

Common nucleophilic substitution reactions include:

NucleophileConditionsProduct
Amines (R2NH)Elevated temperatures, polar solvents4-Amino-substituted indazoles
Alkoxides (RO-)Strong base, polar aprotic solvents4-Alkoxy-substituted indazoles
Thiols (RSH)Base, polar solvents4-Thio-substituted indazoles

Acetyl Group Transformations

The acetyl group at the N1 position can undergo various transformations:

  • Hydrolysis: Under acidic or basic conditions, the acetyl group can be hydrolyzed to yield 4-chloro-1H-indazole. This deprotection is valuable for synthetic sequences where temporary protection of the indazole nitrogen is required.

  • Condensation reactions: The carbonyl group of the acetyl moiety can participate in condensation reactions with appropriate nucleophiles, leading to diverse derivatives.

Cross-Coupling Reactions

The chlorine substituent makes 1-Acetyl-4-chloro-1H-indazole an excellent substrate for palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling: Reaction with arylboronic acids under palladium catalysis to introduce aryl groups at the 4-position.

  • Buchwald-Hartwig amination: Formation of C-N bonds through reaction with amines in the presence of palladium catalysts.

  • Sonogashira coupling: Introduction of alkynyl groups via reaction with terminal alkynes.

Applications in Scientific Research

1-Acetyl-4-chloro-1H-indazole has found significant applications in various scientific disciplines, particularly in medicinal chemistry and pharmaceutical research.

Medicinal Chemistry Applications

The indazole scaffold present in 1-Acetyl-4-chloro-1H-indazole is recognized for its pharmacological relevance. Indazole derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

The compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating various conditions, including inflammatory disorders and cancer .

Role as a Chemical Intermediate

1-Acetyl-4-chloro-1H-indazole is particularly valuable as an intermediate in organic synthesis. The presence of the reactive chlorine substituent and the protective acetyl group makes it versatile for further functionalization .

The compound is specifically noted as an intermediate in the improved synthesis of 4-chloro-1H-indazole, which itself is an important building block in medicinal chemistry .

Research Tool in Chemical Biology

In chemical biology, 1-Acetyl-4-chloro-1H-indazole and its derivatives serve as probes to investigate biological pathways and mechanisms. The ability to modulate the compound's structure through selective substitutions allows researchers to study structure-activity relationships and develop more effective pharmaceutical candidates.

Biological Activity

The indazole core of 1-Acetyl-4-chloro-1H-indazole confers various biological activities, making derivatives of this compound valuable in pharmaceutical research.

Mechanism of Action

Indazole derivatives, including those derived from 1-Acetyl-4-chloro-1H-indazole, can interact with various biological targets. The compound's ability to inhibit or modulate the activity of enzymes and receptors leads to diverse biological effects.

Two primary mechanisms of action have been identified:

  • Inhibition of protein kinases: These enzymes play crucial roles in cell signaling pathways, and their inhibition can affect cellular processes, particularly in cancer cells.

  • Inhibition of cyclooxygenase-2 (COX-2): This enzyme is involved in inflammatory responses, and its inhibition can reduce inflammation and pain.

Anti-inflammatory Activity

Indazole derivatives have demonstrated ability to inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13). This activity occurs in a concentration-dependent manner, suggesting potential applications in treating inflammatory conditions.

Anticancer Properties

Derivatives of 1-Acetyl-4-chloro-1H-indazole have shown effectiveness against various cancer cell lines. The table below summarizes some findings related to the anticancer activity of indazole derivatives:

Cell LineActivityMechanism
Colon CancerHigh efficacyFGFR1 inhibition
MelanomaModerate efficacyMultiple pathways
Breast CancerVariable efficacyKinase inhibition

The anticancer activity is primarily attributed to the compounds' ability to inhibit specific kinases involved in cancer cell proliferation and survival.

Structure-Activity Relationships

Understanding the relationship between the structure of 1-Acetyl-4-chloro-1H-indazole and its biological activity is crucial for developing more effective derivatives.

Influence of Substitution Pattern

The position and nature of substituents on the indazole core significantly impact biological activity. The chlorine at the 4-position and the acetyl group at the 1-position contribute to the compound's pharmacological profile in specific ways:

  • The chlorine atom modulates electronic effects and steric interactions, influencing binding to biological targets.

  • The acetyl group enhances lipophilicity and may influence metabolic stability in biological systems.

Comparison with Structural Analogs

Comparing 1-Acetyl-4-chloro-1H-indazole with its structural analogs provides insights into the importance of specific structural features for biological activity.

The substitution pattern on the indazole scaffold significantly impacts molecular properties. For example, moving the chlorine from position 4 to position 6 alters electronic distribution and steric accessibility, influencing binding interactions in biological systems.

Similarly, replacing the acetyl group with other functional groups can drastically change the compound's properties and activities.

Research Applications and Case Studies

1-Acetyl-4-chloro-1H-indazole has been utilized in various research contexts, contributing to advancements in medicinal chemistry and drug development.

Case Study: Development of Enzyme Inhibitors

Indazole derivatives, including those derived from 1-Acetyl-4-chloro-1H-indazole, have been studied for their ability to inhibit specific enzymes. One notable example involves the development of inhibitors for Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA, an enzyme essential for the bacterium's survival.

Structure-based optimization led to the development of an indazole derivative (JSF-3285) that demonstrated substantial activity against tuberculosis in mouse models. This compound exhibited a novel mechanism distinct from existing treatments and provided effective reductions in bacterial load at low doses.

Applications in Chemical Biology

In chemical biology, 1-Acetyl-4-chloro-1H-indazole is utilized as a probe to investigate complex biological pathways and mechanisms. Its structural features allow researchers to explore its reactivity and interactions within biological systems, aiding in the discovery of new therapeutic targets.

Future Research Directions

Research on 1-Acetyl-4-chloro-1H-indazole continues to evolve, with several promising directions for future investigation.

Development of Novel Derivatives

The versatile structure of 1-Acetyl-4-chloro-1H-indazole provides opportunities for developing novel derivatives with enhanced biological activities. Future research could focus on:

  • Exploring different substitution patterns to optimize binding to specific biological targets.

  • Developing hybrid molecules that combine the indazole scaffold with other pharmacophores.

  • Investigating the effects of bioisosteric replacements of the chlorine atom or acetyl group.

Expanded Biological Evaluation

Comprehensive biological evaluation of 1-Acetyl-4-chloro-1H-indazole and its derivatives could reveal new therapeutic applications:

  • Screening against a wider range of disease targets, including neglected tropical diseases.

  • Investigating potential applications in treating neurodegenerative disorders.

  • Exploring applications beyond traditional pharmaceuticals, such as in agricultural chemistry.

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